molecular formula C19H30N4O2 B3893566 N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(4-morpholinyl)nicotinamide

N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(4-morpholinyl)nicotinamide

Cat. No. B3893566
M. Wt: 346.5 g/mol
InChI Key: RKWLKEGHGXDACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(4-morpholinyl)nicotinamide, also known as Sunitinib, is a small molecule drug that has been approved by the FDA for the treatment of various types of cancer. Sunitinib works by inhibiting the activity of certain proteins in cancer cells, which can lead to the death of these cells.

Mechanism of Action

N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(4-morpholinyl)nicotinamide works by inhibiting the activity of certain proteins in cancer cells, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit. By inhibiting these proteins, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit angiogenesis, which is the process by which new blood vessels are formed. This can prevent the growth and spread of cancer cells. This compound can also induce apoptosis, which is the programmed death of cancer cells. Additionally, this compound can inhibit the activity of certain enzymes, which can lead to the death of cancer cells.

Advantages and Limitations for Lab Experiments

N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(4-morpholinyl)nicotinamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes, which makes it a useful tool for studying cellular processes. This compound is also relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. It can be toxic to cells at high concentrations, which can limit its usefulness in some experiments. Additionally, this compound can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(4-morpholinyl)nicotinamide. One area of research is the development of new analogs of this compound that may have improved efficacy or fewer side effects. Another area of research is the identification of biomarkers that can predict which patients will respond to this compound treatment. Additionally, there is ongoing research into the use of this compound in combination with other drugs to improve its effectiveness in the treatment of cancer.

Scientific Research Applications

N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(4-morpholinyl)nicotinamide has been extensively studied for its anti-cancer properties. It has been shown to be effective in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. This compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis.

properties

IUPAC Name

N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-6-morpholin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-15(2)13-22-6-5-16(14-22)11-21-19(24)17-3-4-18(20-12-17)23-7-9-25-10-8-23/h3-4,12,15-16H,5-11,13-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWLKEGHGXDACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)CNC(=O)C2=CN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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